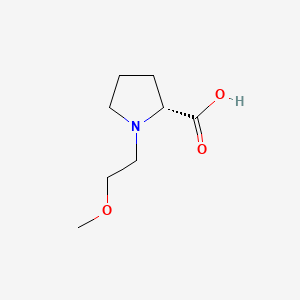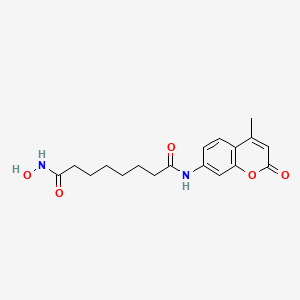
5-chloro-2-(trideuterio(113C)methoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-(trideuterio(113C)methoxy)benzoic acid: is a labeled compound used in various scientific research applications. The compound is a derivative of benzoic acid, where the carbon-13 isotope is incorporated at the carboxyl group, and deuterium atoms replace three hydrogen atoms. This labeling allows for detailed studies in nuclear magnetic resonance spectroscopy and mass spectrometry, providing insights into molecular structures and reaction mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(trideuterio(113C)methoxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-Chloro-2-methoxy-benzoic acid.
Isotopic Labeling: The carboxyl group is labeled with carbon-13 using carbon-13 dioxide in the presence of a suitable catalyst.
Deuterium Exchange: The hydrogen atoms are replaced with deuterium using deuterium oxide and a deuterium exchange catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 5-Chloro-2-methoxy-benzoic acid are subjected to isotopic labeling and deuterium exchange.
Purification: The product is purified using techniques such as recrystallization and chromatography to ensure high purity and isotopic enrichment.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-2-(trideuterio(113C)methoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of compounds with different functional groups replacing the chlorine atom.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
5-chloro-2-(trideuterio(113C)methoxy)benzoic acid is used in various scientific research applications, including:
Chemistry: Used as a tracer in nuclear magnetic resonance spectroscopy to study molecular structures and reaction mechanisms.
Biology: Used in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Used in drug development and pharmacokinetic studies to understand the metabolism and distribution of labeled compounds.
Industry: Used in the development of new materials and chemical processes, providing insights into reaction pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-(trideuterio(113C)methoxy)benzoic acid involves its incorporation into molecular structures, allowing for detailed studies using nuclear magnetic resonance spectroscopy and mass spectrometry. The carbon-13 and deuterium labels provide unique signals that can be tracked, providing insights into molecular interactions, reaction pathways, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-methoxy-benzoic Acid: The non-labeled version of the compound.
5-Chloro-2-methoxy-benzoic Acid-13C: Labeled with carbon-13 but not deuterium.
5-Chloro-2-methoxy-benzoic Acid-d3: Labeled with deuterium but not carbon-13.
Uniqueness
5-chloro-2-(trideuterio(113C)methoxy)benzoic acid is unique due to its dual labeling with both carbon-13 and deuterium
Propiedades
IUPAC Name |
5-chloro-2-(trideuterio(113C)methoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)/i1+1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULDRQRKKXRXBI-KQORAOOSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1-(3-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B584344.png)

![2,2'-[2,5-Thiophenediylbis[(E)-methylidynenitrilo]]bisphenol](/img/structure/B584349.png)

![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol](/img/structure/B584353.png)
